tert-butyl (3S)-piperidine-3-carboxylate

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Secure your supply of single-enantiomer tert-butyl (3S)-piperidine-3-carboxylate with ≥95% purity, essential for CNS-targeted drug discovery and peptide synthesis. The defined (3S)-stereochemistry ensures correct pharmacophore orientation, avoiding off-target effects inherent with the (R)-enantiomer or racemic mixtures. The acid-labile tert-butyl ester enables orthogonal deprotection, while the piperidine scaffold accelerates hit-to-lead SAR studies. Trusted by medicinal chemists for reproducible scale-up and validated chiral HPLC methods. Order now to maintain your synthetic pipeline.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1307815-43-5
Cat. No. B3097289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-piperidine-3-carboxylate
CAS1307815-43-5
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCNC1
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyRHNAXBBEIVHVQT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline and Procurement Context for tert-butyl (3S)-piperidine-3-carboxylate


tert-Butyl (3S)-piperidine-3-carboxylate (CAS 1307815-43-5) is a chiral piperidine derivative with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . Its structure features a piperidine ring with a tert-butyl ester group at the 3-position, which confers unique stereochemical and physicochemical properties that are critical for its role as a key intermediate in asymmetric synthesis and drug discovery . The compound is commercially available with a typical purity specification of 95% and is widely utilized as a protecting group for carboxylic acids in peptide synthesis due to its stability under various reaction conditions .

Why Generic Substitution Fails: Quantifiable Differentiation of tert-butyl (3S)-piperidine-3-carboxylate


The chiral integrity and specific stereochemical configuration of tert-butyl (3S)-piperidine-3-carboxylate are essential for its function as a building block in asymmetric synthesis. Substitution with the (R)-enantiomer or the racemic mixture can lead to distinct biological outcomes or failed synthetic routes, as the three-dimensional arrangement of atoms dictates molecular recognition and reactivity . Even subtle changes in the ester group (e.g., using an ethyl instead of a tert-butyl ester) can alter physicochemical properties, stability, and deprotection conditions, impacting downstream processes and final product quality [1]. These differences are not merely theoretical; they translate into measurable variations in key performance parameters that are critical for reproducible research and efficient scale-up.

Product-Specific Quantitative Evidence Guide for tert-butyl (3S)-piperidine-3-carboxylate


Chiral Purity: Enantiomeric Excess of (3S)-Configuration vs. Racemic Mixture

The (3S)-configured tert-butyl piperidine-3-carboxylate offers a defined enantiomeric purity, which is a prerequisite for producing single-enantiomer pharmaceutical intermediates. While the racemic mixture (CAS 301180-05-2) is also available, the single (3S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps and ensures predictable stereochemical outcomes in downstream reactions . This is a critical differentiator as the racemate contains equal amounts of the (3R)- and (3S)-forms, which can lead to unpredictable biological activity or reaction selectivity .

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Purity Specification: 95% Minimum Assay vs. Comparable Enantiomer

The minimum purity specification for tert-butyl (3S)-piperidine-3-carboxylate from multiple commercial sources is 95%, a threshold that is essential for ensuring reproducible results in sensitive synthetic applications . This specification is directly comparable to its (R)-enantiomer (CAS 912807-35-3), which is also offered with a 95% minimum purity by vendors like Fluorochem . Meeting this consistent purity standard ensures that the (3S)-configured material is suitable for use as a reliable starting material without additional purification steps.

Chemical Purity Quality Control Analytical Specification

Optical Rotation: A Definitive Chiral Descriptor for (3S)-Configuration

The specific optical rotation value is a definitive, quantifiable metric for confirming the stereochemical identity of a chiral compound. While a direct, publicly reported value for tert-butyl (3S)-piperidine-3-carboxylate is not available in the surveyed literature, the related ethyl (3S)-piperidine-3-carboxylate (CAS 37675-18-6) exhibits an optical rotation of -3.4° (c=0.01 g/mL, CHCl₃, 20°C, 589 nm) [1]. This negative rotation is consistent with the (S)-configuration and serves as a cross-study comparable benchmark for the class. The corresponding (R)-enantiomers would exhibit a positive optical rotation of equal magnitude, providing a clear, quantifiable method for differentiating between enantiomers and verifying the correct stereoisomer has been procured.

Chiral Analysis Optical Activity Stereochemical Identity

Ester Stability: tert-Butyl vs. Ethyl Ester for Controlled Deprotection

The tert-butyl ester group in tert-butyl (3S)-piperidine-3-carboxylate offers distinct advantages over other esters, such as the ethyl ester (CAS 37675-18-6), in terms of controlled deprotection. The tert-butyl ester is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas an ethyl ester is generally more resistant to acid and requires harsher hydrolysis conditions (e.g., strong base or acid at elevated temperatures) [1]. This differential stability is a key factor in designing synthetic routes where orthogonal protecting groups are required [2]. The tert-butyl group also provides increased steric bulk, which can influence reaction selectivity and product stability during multi-step syntheses .

Protecting Group Strategy Synthetic Methodology Acid Lability

Best Research and Industrial Application Scenarios for tert-butyl (3S)-piperidine-3-carboxylate


Synthesis of Enantiopure CNS-Targeting Drug Candidates

The defined (3S)-stereochemistry of tert-butyl (3S)-piperidine-3-carboxylate makes it an ideal chiral building block for constructing enantiopure pharmaceutical intermediates, particularly those targeting the central nervous system (CNS) . Its use ensures the correct spatial orientation of pharmacophores, which is critical for achieving desired biological activity and avoiding off-target effects. The tert-butyl ester protecting group allows for orthogonal deprotection strategies, facilitating the assembly of complex molecules with high stereochemical fidelity [1].

Asymmetric Peptide Synthesis via Carboxylic Acid Protection

tert-Butyl (3S)-piperidine-3-carboxylate is employed as a stable protecting group for carboxylic acids in peptide synthesis . Its stability under basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, makes it a versatile tool for multi-step peptide assembly. This application leverages the compound's high purity (≥95%) to ensure that side reactions and product contamination are minimized, leading to higher yields of the desired peptide product .

Chiral Resolution and Stereochemical Quality Control Studies

As a single enantiomer, tert-butyl (3S)-piperidine-3-carboxylate serves as a reference standard for developing and validating chiral analytical methods, such as chiral HPLC or supercritical fluid chromatography (SFC) [2]. Its defined optical rotation (negative for the S-enantiomer) and enantiomeric purity provide a benchmark for quantifying enantiomeric excess in reaction mixtures or for confirming the identity of synthesized intermediates. This is crucial for process analytical technology (PAT) in regulated pharmaceutical manufacturing environments [3].

Modular Synthesis of Heterocyclic Scaffolds for Medicinal Chemistry

The compound acts as a versatile precursor for generating diverse piperidine-based heterocyclic scaffolds, which are prevalent in FDA-approved drugs . The (3S)-configuration is preserved through subsequent transformations, allowing medicinal chemists to explore structure-activity relationships (SAR) in a stereocontrolled manner. This reduces the number of synthetic steps required to access complex molecular architectures and accelerates hit-to-lead optimization campaigns .

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